1-Methylsulfonyl-2-(2-piperidin-1-ylethyl)piperidine
Description
1-Methylsulfonyl-2-(2-piperidin-1-ylethyl)piperidine is a piperidine derivative characterized by two key structural motifs: a methylsulfonyl group (-SO₂CH₃) at the 1-position and a 2-piperidin-1-ylethyl substituent (-CH₂CH₂-piperidine) at the 2-position of the piperidine ring. This compound’s structural complexity makes it relevant for applications in medicinal chemistry, particularly in targeting enzymes or receptors where piperidine scaffolds are common .
Properties
CAS No. |
6965-32-8 |
|---|---|
Molecular Formula |
C13H26N2O2S |
Molecular Weight |
274.43 g/mol |
IUPAC Name |
1-methylsulfonyl-2-(2-piperidin-1-ylethyl)piperidine |
InChI |
InChI=1S/C13H26N2O2S/c1-18(16,17)15-11-6-3-7-13(15)8-12-14-9-4-2-5-10-14/h13H,2-12H2,1H3 |
InChI Key |
YRQSMKZHDMJZRV-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCCCC1CCN2CCCCC2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Methylsulfonyl-2-(2-piperidin-1-ylethyl)piperidine typically involves the reaction of piperidine derivatives with sulfonium salts. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts under basic conditions . The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions for large-scale production .
Chemical Reactions Analysis
1-Methylsulfonyl-2-(2-piperidin-1-ylethyl)piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions with halides or other nucleophiles.
Cyclization: The compound can participate in cyclization reactions to form more complex structures.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as DBU, and reagents like hydrogen peroxide for oxidation. Major products formed from these reactions depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Methylsulfonyl-2-(2-piperidin-1-ylethyl)piperidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 1-Methylsulfonyl-2-(2-piperidin-1-ylethyl)piperidine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Table 1: Basicity and Conformational Comparisons
Table 2: Inhibitory Activity of Piperidine Derivatives
Pharmacological Selectivity and Substituent Size
emphasizes that substituent size on the piperidine nitrogen critically impacts potency at neuronal nAChRs. While small alkyl groups (e.g., ethyl in COB-3) enhance potency, bulkier groups (e.g., 3-phenylpropyl in KAB-18) reduce efficacy. The methylsulfonyl group in the target compound is moderately bulky, suggesting a balance between steric hindrance and electronic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
